molecular formula C26H19ClFNO4 B11125381 1-(4-Chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11125381
M. Wt: 463.9 g/mol
InChI Key: SBJSKCSRMSVKBQ-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-methoxyphenethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions under specific conditions to yield the final chromeno-pyrrole structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-CHLOROPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

1-(4-CHLOROPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

1-(4-CHLOROPHENYL)-7-FLUORO-2-[2-(4-METHOXYPHENYL)ETHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:

    Chromeno-pyrrole derivatives: These compounds share a similar core structure but differ in the nature and position of substituents, leading to variations in their chemical and biological properties.

    Fluoro-substituted compounds: Compounds with fluorine substituents often exhibit enhanced stability and bioactivity, making them valuable in medicinal chemistry.

    Methoxy-substituted compounds: The presence of methoxy groups can influence the compound’s solubility, reactivity, and biological activity.

Properties

Molecular Formula

C26H19ClFNO4

Molecular Weight

463.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H19ClFNO4/c1-32-19-9-2-15(3-10-19)12-13-29-23(16-4-6-17(27)7-5-16)22-24(30)20-14-18(28)8-11-21(20)33-25(22)26(29)31/h2-11,14,23H,12-13H2,1H3

InChI Key

SBJSKCSRMSVKBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)Cl

Origin of Product

United States

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